molecular formula C18H27NO2S B8575958 tert-butyl 4-(benzylsulfanylmethyl)piperidine-1-carboxylate

tert-butyl 4-(benzylsulfanylmethyl)piperidine-1-carboxylate

Cat. No.: B8575958
M. Wt: 321.5 g/mol
InChI Key: CKIVDXKQFMFIGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-butyl 4-(benzylsulfanylmethyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the piperidine ring and a benzylmercaptomethyl group at the 4-position of the piperidine ring. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(benzylsulfanylmethyl)piperidine-1-carboxylate typically involves the following steps:

    Protection of Piperidine: The piperidine ring is first protected by introducing the tert-butoxycarbonyl group. This is usually achieved by reacting piperidine with di-tert-butyl dicarbonate in the presence of a base such as sodium carbonate.

    Introduction of Benzylmercaptomethyl Group: The protected piperidine is then reacted with benzylmercaptomethyl chloride under basic conditions to introduce the benzylmercaptomethyl group at the 4-position of the piperidine ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: tert-butyl 4-(benzylsulfanylmethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The benzylmercaptomethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the Boc protecting group, yielding the free amine.

    Substitution: The benzylmercaptomethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include lithium aluminum hydride and borane.

    Substitution: Typical nucleophiles used in substitution reactions include alkyl halides and acyl chlorides.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Free amine.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

tert-butyl 4-(benzylsulfanylmethyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-(benzylsulfanylmethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The Boc protecting group provides stability to the piperidine ring, allowing it to participate in various chemical reactions without undergoing degradation. The benzylmercaptomethyl group can interact with nucleophiles or electrophiles, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

    1-t-Butoxycarbonyl-4-iodomethylpiperidine: Similar structure but with an iodine atom instead of the benzylmercaptomethyl group.

    1-t-Butoxycarbonyl-4-aminomethylpiperidine: Contains an aminomethyl group instead of the benzylmercaptomethyl group.

Uniqueness: tert-butyl 4-(benzylsulfanylmethyl)piperidine-1-carboxylate is unique due to the presence of the benzylmercaptomethyl group, which imparts distinct reactivity and allows for specific chemical transformations that are not possible with other similar compounds.

Properties

Molecular Formula

C18H27NO2S

Molecular Weight

321.5 g/mol

IUPAC Name

tert-butyl 4-(benzylsulfanylmethyl)piperidine-1-carboxylate

InChI

InChI=1S/C18H27NO2S/c1-18(2,3)21-17(20)19-11-9-16(10-12-19)14-22-13-15-7-5-4-6-8-15/h4-8,16H,9-14H2,1-3H3

InChI Key

CKIVDXKQFMFIGT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CSCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 500 mg (2.32 mmol) of 1-t-butoxycarbonyl-4-(hydroxymethyl)piperidine (Example 201) and 1 mL (4.5 mmol) of 2,6-di-t-butylpyridine in 10 mL of CH2Cl2 was added 0.4 mL (2.32 mmol) of triflouromethanesulfonic anhydride at −78° C. After stirring for 0.5 h, 0.5 mL (4.5 mmol) of benzylmercaptane were added. The mixture was warmed to 0° C. and allowed to stir for another 15 min. 10 mL of sat'd NaHCO3 solution were added and the mixture was extracted with CH2Cl2. The combined organic fractions were washed with sat'd NaHCO3 solution and sat'd NaCl solution, dried over MgSO4, filtered and the filtrate was concentrated. The residue was purified by chromatography (silica, hexanes:ethyl acetate, 4:1) to give the title compound.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

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